molecular formula C10H7FN2 B11913341 5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole

5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole

Cat. No.: B11913341
M. Wt: 174.17 g/mol
InChI Key: KDGVGUPIYHNXRP-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole is a heterocyclic compound characterized by its unique indeno-pyrazole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one with hydrazine in dioxane, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine in an organic solvent.

    Reduction: Hydrazine in dioxane.

    Substitution: Aryl halides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes involved in ergosterol biosynthesis in fungi. This interaction leads to the inhibition of ergosterol production, disrupting the fungal cell membrane and causing cell death . Additionally, the compound can induce the accumulation of reactive oxygen species (ROS) within microbial cells, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-2,4-dihydroindeno[1,2-c]pyrazole is unique due to its fluorine substitution, which enhances its biological activity and pharmacokinetic properties. This fluorine atom can significantly influence the compound’s interaction with biological targets, making it a valuable candidate for further drug development .

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

5-fluoro-1,4-dihydroindeno[1,2-c]pyrazole

InChI

InChI=1S/C10H7FN2/c11-9-3-1-2-7-8(9)4-6-5-12-13-10(6)7/h1-3,5H,4H2,(H,12,13)

InChI Key

KDGVGUPIYHNXRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C(=CC=C3)F)NN=C2

Origin of Product

United States

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